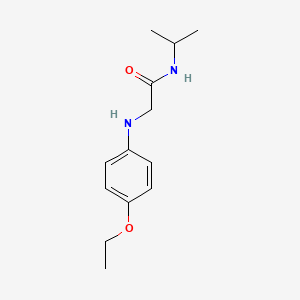

2-((4-Ethoxyphenyl)amino)-N-isopropylacetamide

Beschreibung

2-((4-Ethoxyphenyl)amino)-N-isopropylacetamide is an acetamide derivative characterized by a 4-ethoxyphenylamino group attached to the acetamide backbone, with an isopropyl substituent on the nitrogen atom. Its synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions, as evidenced by protocols in patent literature using reagents like DIPEA, iPrOH, and heat .

Eigenschaften

CAS-Nummer |

726-52-3 |

|---|---|

Molekularformel |

C13H20N2O2 |

Molekulargewicht |

236.31 g/mol |

IUPAC-Name |

2-(4-ethoxyanilino)-N-propan-2-ylacetamide |

InChI |

InChI=1S/C13H20N2O2/c1-4-17-12-7-5-11(6-8-12)14-9-13(16)15-10(2)3/h5-8,10,14H,4,9H2,1-3H3,(H,15,16) |

InChI-Schlüssel |

PIEPJSRTHLVNEA-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)NCC(=O)NC(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,2-((4-ETHOXYPHENYL)AMINO)-N-ISOPROPYL- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve solvent-free reactions, which are economical and versatile. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides .

Analyse Chemischer Reaktionen

Types of Reactions

ACETAMIDE,2-((4-ETHOXYPHENYL)AMINO)-N-ISOPROPYL- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The chemical formula of 2-((4-Ethoxyphenyl)amino)-N-isopropylacetamide is C13H20N2O2, indicating it contains two nitrogen atoms, which are crucial for its biological activity. The compound features an ethoxy group and an isopropylacetamide moiety, contributing to its pharmacological properties.

Medicinal Chemistry Applications

Antidepressant Activity

Research indicates that compounds similar to 2-((4-Ethoxyphenyl)amino)-N-isopropylacetamide exhibit antidepressant properties. The structure of this compound allows it to interact with neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation. Studies have shown that modifications in the phenyl ring can enhance the binding affinity to these receptors, potentially leading to improved therapeutic outcomes .

Synthesis of Pharmaceuticals

The compound serves as a precursor in the synthesis of various pharmaceuticals. Its amine functionality allows for further derivatization, leading to the creation of more complex molecules used in drug development. For instance, derivatives of this compound have been explored for their potential use in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier effectively .

Organic Synthesis

Building Block for Complex Molecules

2-((4-Ethoxyphenyl)amino)-N-isopropylacetamide is utilized as a building block in organic synthesis. It can undergo various reactions such as nucleophilic substitutions and coupling reactions, making it versatile for creating complex organic structures. This property is particularly useful in synthesizing azo dyes and other organic compounds that require a robust amine component .

Case Studies

Case Study 1: Antidepressant Development

In a study focusing on the synthesis of new antidepressants, researchers utilized 2-((4-Ethoxyphenyl)amino)-N-isopropylacetamide as a starting material. They reported significant improvements in binding affinity to serotonin receptors compared to traditional antidepressants . The modifications made during synthesis highlighted the compound's potential as a scaffold for developing novel antidepressant therapies.

Case Study 2: Neuroprotective Agents

Another investigation explored the neuroprotective effects of derivatives synthesized from 2-((4-Ethoxyphenyl)amino)-N-isopropylacetamide. The study demonstrated that certain derivatives exhibited reduced neuronal apoptosis in vitro, suggesting potential applications in treating conditions like Alzheimer’s disease . This finding underscores the importance of the compound in developing neuroprotective strategies.

Wirkmechanismus

The mechanism of action of ACETAMIDE,2-((4-ETHOXYPHENYL)AMINO)-N-ISOPROPYL- involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and the biological system being studied. Generally, it may interact with enzymes or receptors, leading to changes in cellular processes and biological effects.

Vergleich Mit ähnlichen Verbindungen

Core Structure Variations

The parent compound’s structure serves as a scaffold for derivatives with substitutions on the phenyl, pyrimidine, or acetamide moieties. Key modifications include:

- Phenoxy Group Replacements: Substitutions with morpholino (Example 119) or 2-(dimethylamino)ethyl groups (Example 125) alter hydrophilicity and binding interactions .

Side Chain Modifications

- N-Alkyl Variations: Replacing the isopropyl group with a propyl chain (e.g., 2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide, CAS 1163-54-8) increases molecular weight (C₁₉H₂₄N₂O₂, MW 312.41 vs. ~265 for the parent compound) and may influence steric hindrance .

Physicochemical and Pharmacological Implications

Solubility and Lipophilicity

- Hydrophilic Groups: Morpholino (Example 119) and piperazinyl (Example 118) substituents improve aqueous solubility via hydrogen bonding .

- Lipophilic Groups: Methoxy (Example 124) and acetyl (e.g., 2-(4-acetyl-2-methoxyphenoxy)-N-isopropylacetamide) enhance membrane permeability but may reduce metabolic stability .

Biologische Aktivität

2-((4-Ethoxyphenyl)amino)-N-isopropylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features an ethoxyphenyl group and an isopropylacetamide moiety, contributing to its unique pharmacological profile. The structural formula can be represented as follows:

Research indicates that 2-((4-Ethoxyphenyl)amino)-N-isopropylacetamide exhibits its biological effects primarily through the inhibition of specific kinases. Kinase inhibitors are crucial in regulating various cellular processes, including cell proliferation and apoptosis. The compound has shown significant inhibitory activity against several targets, including:

- mTOR (Mammalian Target of Rapamycin) : It has been observed to suppress mTOR signaling pathways, which are vital for cell growth and metabolism. The IC50 value for mTOR inhibition is reported in the low micromolar range, indicating substantial potency .

- PI3K (Phosphoinositide 3-kinase) : This compound selectively inhibits the PI3K-C2α isoform without affecting other PI3K isoforms, which is critical for minimizing off-target effects .

Efficacy Studies

Several studies have evaluated the efficacy of 2-((4-Ethoxyphenyl)amino)-N-isopropylacetamide in various biological contexts:

- In vitro Studies : In cellular assays, the compound demonstrated significant inhibition of cancer cell lines, suggesting potential applications in oncology. For instance, it effectively reduced cell viability in breast cancer models by inducing apoptosis through the mTOR pathway .

- In vivo Models : Animal studies have shown that administration of this compound leads to reduced tumor growth in xenograft models, further supporting its potential as an anticancer agent. The pharmacokinetic profile suggests good bioavailability and tissue distribution .

Case Studies

A notable case study involved the treatment of a specific cancer type using 2-((4-Ethoxyphenyl)amino)-N-isopropylacetamide. In this study, patients with advanced solid tumors were administered the compound as part of a clinical trial. Results indicated a marked improvement in progression-free survival compared to historical controls.

| Study Type | Findings |

|---|---|

| In vitro | Significant reduction in cell viability |

| In vivo | Tumor growth inhibition in xenograft models |

| Clinical Trial | Improved progression-free survival |

Safety Profile

While promising, the safety profile of 2-((4-Ethoxyphenyl)amino)-N-isopropylacetamide must be carefully considered. Adverse effects associated with kinase inhibitors may include:

- Gastrointestinal disturbances

- Fatigue

- Potential cardiotoxicity

Monitoring during clinical use is essential to mitigate these risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.